molecular formula C18H15N3O2S B2700873 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one CAS No. 923244-92-2

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one

Cat. No.: B2700873
CAS No.: 923244-92-2
M. Wt: 337.4
InChI Key: NZFLVWPCPBHMPO-UHFFFAOYSA-N
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Description

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinolinone core linked to a pyrazole ring, which is further substituted with an acetyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Quinolinone core synthesis: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-ketoester under acidic conditions.

    Final assembly: The final compound is obtained by coupling the pyrazole-thiophene intermediate with the quinolinone core, followed by acetylation using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions using acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Acyl chlorides, anhydrides, pyridine or triethylamine as base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various acyl derivatives.

Scientific Research Applications

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-acetyl-3-(phenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene ring.

    3-(1-acetyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one imparts unique electronic properties, making it potentially more effective in applications requiring electron-rich environments, such as organic electronics or specific biological targets.

Properties

IUPAC Name

3-(2-acetyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-11(22)21-16(10-15(20-21)17-7-4-8-24-17)13-9-12-5-2-3-6-14(12)19-18(13)23/h2-9,16H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFLVWPCPBHMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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